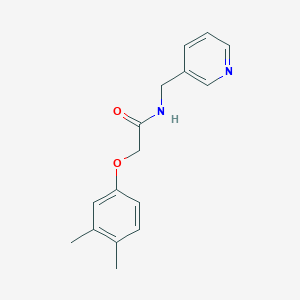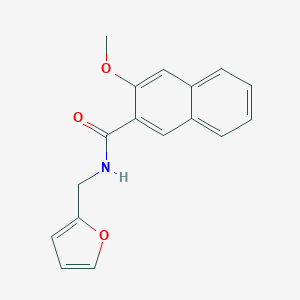![molecular formula C20H13ClN2O3 B251896 N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide](/img/structure/B251896.png)
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide, also known as 2-Cl-NBD, is a fluorescent probe commonly used in scientific research. This compound has been widely studied for its ability to detect protein conformational changes and monitor protein-protein interactions.
Mecanismo De Acción
The mechanism of action of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide involves its ability to bind to proteins and undergo a conformational change upon binding. This conformational change results in a change in the fluorescence properties of the compound, allowing for monitoring of protein-protein interactions and conformational changes.
Biochemical and Physiological Effects:
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the effects of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide on specific proteins and systems may vary and should be studied on a case-by-case basis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide in lab experiments is its ability to monitor protein conformational changes and protein-protein interactions in real-time. Additionally, this compound is relatively easy to use and can be incorporated into a variety of experimental techniques. However, there are some limitations to using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide. For example, this compound may not be suitable for studying proteins with low expression levels or proteins with low affinity for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide.
Direcciones Futuras
There are many future directions for the use of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide in scientific research. One potential area of study is the use of this compound in drug discovery and development. N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide could be used to screen for compounds that bind to specific proteins or protein conformations. Additionally, this compound could be used in the development of biosensors for monitoring protein-protein interactions in vivo. Finally, future studies could focus on optimizing the synthesis method for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide to increase yield and purity.
Conclusion:
In conclusion, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide is a valuable tool for studying protein conformational changes and protein-protein interactions in scientific research. This compound has a wide range of applications and can be used in a variety of experimental techniques. While there are some limitations to using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide, the advantages of this compound make it a valuable tool for researchers in many fields.
Métodos De Síntesis
The synthesis method for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the intermediate compound. This intermediate is then reacted with 3-hydroxy-2-naphthoic acid to form the final product, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide. The yield of this reaction is typically around 60%.
Aplicaciones Científicas De Investigación
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has a wide range of scientific research applications. It is commonly used to monitor protein-protein interactions, protein folding, and conformational changes. This compound can be used in a variety of techniques, including fluorescence resonance energy transfer (FRET), fluorescence lifetime imaging microscopy (FLIM), and fluorescence correlation spectroscopy (FCS). Additionally, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has been used to study the behavior of lipid membranes and the dynamics of lipid-protein interactions.
Propiedades
Fórmula molecular |
C20H13ClN2O3 |
|---|---|
Peso molecular |
364.8 g/mol |
Nombre IUPAC |
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-14(17(24)11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,23H,(H,22,25)/b20-14+ |
Clave InChI |
UTWVNGTUWFZBKP-XSFVSMFZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)/C(=C/3\NC4=CC=CC=C4O3)/C=C2)Cl |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-methoxy-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251813.png)
![N-[2-methoxy-4-[(2-methyl-1-oxopropyl)amino]phenyl]-2-furancarboxamide](/img/structure/B251814.png)



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B251827.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)

![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-Fluoro-phenyl)-2H-benzotriazol-5-yl]-propionamide](/img/structure/B251837.png)